2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide
Overview
Description
“2-chloro-N-{[3-(2-methoxyethoxy)phenyl]methyl}acetamide” is a compound with the CAS Number: 1311316-16-1 . It has a molecular weight of 257.72 . It is also known as CMMA.
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H16ClNO3/c1-16-5-6-17-11-4-2-3-10(7-11)9-14-12(15)8-13/h2-4,7H,5-6,8-9H2,1H3,(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Biological Effects and Environmental Impact
Degradation of Acetaminophen and By-Products : A study in RSC Advances focuses on the degradation of acetaminophen (ACT) via advanced oxidation processes (AOPs), mentioning acetamide as a frequent by-product. This research highlights the environmental persistence and potential toxicity of acetamide derivatives, pointing towards their impact on water quality and ecosystem health (Qutob et al., 2022).
Antimicrobial and Toxicity Concerns of Chemical By-Products : Research in Environmental Science and Pollution Research reviews the occurrence, toxicity, and degradation of triclosan and by-products in the environment, indicating how derivatives like acetamides might persist and affect aquatic ecosystems. The study underscores the need for understanding the environmental behavior and toxicological effects of these compounds (Bedoux et al., 2012).
Safety and Hazards
The compound has several hazard statements including H302, H315, H318, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
2-chloro-N-[[3-(2-methoxyethoxy)phenyl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-16-5-6-17-11-4-2-3-10(7-11)9-14-12(15)8-13/h2-4,7H,5-6,8-9H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABUCMNYYVPWTBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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